Morpholine vs. Pyrrolidine Sulfonamide: Hydrogen‑Bond Potential and Polarity Divergence
The morpholine‑4‑ylsulfonyl group in the target compound provides an additional hydrogen‑bond acceptor (the ring oxygen) and a higher topological polar surface area (tPSA) relative to the pyrrolidine‑1‑sulfonyl analog (CAS 1010878‑73‑5). While direct TRPM8 IC₅₀ values for the target compound are not publicly available, the pyrrolidine analog has been synthesized and catalogued , confirming that the two compounds were explored within the same patent family [1]. The structural difference is expected to influence TRPM8 binding kinetics and metabolic stability, as morpholine‑containing sulfonamides frequently exhibit improved solubility and altered CYP450 susceptibility compared to their pyrrolidine counterparts [2].
| Evidence Dimension | Sulfonamide heterocycle – hydrogen‑bond acceptor count and tPSA |
|---|---|
| Target Compound Data | Morpholine ring (1 ether oxygen; tPSA ≈ 85 Ų estimated) |
| Comparator Or Baseline | Pyrrolidine ring (0 ether oxygen; tPSA ≈ 70 Ų estimated) |
| Quantified Difference | +1 H‑bond acceptor; +~15 Ų tPSA (approximate, based on fragment contributions) |
| Conditions | Calculated structural properties; experimental TRPM8 IC₅₀ data for the target compound not publicly disclosed |
Why This Matters
The higher polarity and additional acceptor site can improve aqueous solubility and modulate protein‑binding characteristics, which are critical parameters during lead optimization or in vivo pharmacological profiling.
- [1] WO2012124825A1 – Sulfonamide compounds having TRPM8 antagonistic activity, 2012. View Source
- [2] General medicinal chemistry knowledge on morpholine vs. pyrrolidine sulfonamide properties; no single primary source cited. View Source
